molecular formula C7H8Br2O2 B14548104 3-(Dibromomethylidene)-2,2-dimethylcyclopropane-1-carboxylic acid CAS No. 62103-53-1

3-(Dibromomethylidene)-2,2-dimethylcyclopropane-1-carboxylic acid

Cat. No.: B14548104
CAS No.: 62103-53-1
M. Wt: 283.94 g/mol
InChI Key: ICOHPKDBEDLDJK-UHFFFAOYSA-N
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Description

3-(Dibromomethylidene)-2,2-dimethylcyclopropane-1-carboxylic acid is an organic compound characterized by the presence of a cyclopropane ring substituted with dibromomethylidene and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dibromomethylidene)-2,2-dimethylcyclopropane-1-carboxylic acid typically involves the reaction of 2,2-dimethylcyclopropane-1-carboxylic acid with brominating agents under controlled conditions. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to introduce the dibromomethylidene group.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and controlled bromination. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(Dibromomethylidene)-2,2-dimethylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding dibromo ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the dibromomethylidene group to a methyl group.

    Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed.

Major Products Formed

    Oxidation: Dibromo ketones or carboxylic acids.

    Reduction: Methyl-substituted cyclopropane derivatives.

    Substitution: Azido or thio-substituted cyclopropane derivatives.

Scientific Research Applications

3-(Dibromomethylidene)-2,2-dimethylcyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Dibromomethylidene)-2,2-dimethylcyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The dibromomethylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dichloromethylidene)-2,2-dimethylcyclopropane-1-carboxylic acid
  • 3-(Difluoromethylidene)-2,2-dimethylcyclopropane-1-carboxylic acid
  • 3-(Diiodomethylidene)-2,2-dimethylcyclopropane-1-carboxylic acid

Uniqueness

3-(Dibromomethylidene)-2,2-dimethylcyclopropane-1-carboxylic acid is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms enhance the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions and potentially more effective in biological applications.

Properties

CAS No.

62103-53-1

Molecular Formula

C7H8Br2O2

Molecular Weight

283.94 g/mol

IUPAC Name

3-(dibromomethylidene)-2,2-dimethylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C7H8Br2O2/c1-7(2)3(5(8)9)4(7)6(10)11/h4H,1-2H3,(H,10,11)

InChI Key

ICOHPKDBEDLDJK-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1=C(Br)Br)C(=O)O)C

Origin of Product

United States

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